Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)
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Overview
Description
Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) is a palladium complex widely used as a catalyst in various organic reactions. This compound is known for its high stability and efficiency in catalyzing cross-coupling reactions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) typically involves the reaction of a palladium precursor with the corresponding phosphine ligand. One common method involves the use of a biphenyl palladium dimer precursor and di(1-adamantyl)-n-butylphosphine ligand. The reaction is carried out in an inert atmosphere, such as argon, to prevent oxidation. The mixture is stirred at room temperature in a solvent like acetone, and the product is isolated by filtration and washing with solvents like acetone and pentane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) primarily undergoes catalytic reactions, including:
Cross-coupling reactions: Such as Suzuki, Kumada, and Negishi couplings.
Substitution reactions: Involving the replacement of ligands or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds, Grignard reagents, and halides. The reactions are typically carried out under inert atmospheres with solvents like tetrahydrofuran or toluene. The presence of bases such as potassium carbonate or sodium hydroxide is often required to facilitate the reactions .
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of fine chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the phosphine ligand and the substrate. This coordination facilitates the activation of the substrate, allowing for the formation of new chemical bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are key to the catalytic cycle .
Comparison with Similar Compounds
Similar Compounds
- Chloro[(di(1-adamantyl)-n-butylphosphine)-2-(2’-aminobiphenyl)]palladium(II)
- Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-aminobiphenyl)]palladium(II) dichloromethane adduct
Uniqueness
Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) is unique due to its high stability and efficiency in catalyzing cross-coupling reactions. The presence of the adamantyl groups enhances the steric hindrance around the palladium center, providing better selectivity and reactivity compared to other similar compounds.
Biological Activity
Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II) is a palladium complex that has garnered attention due to its potential applications in catalysis and biological systems. This article delves into its biological activity, including its mechanisms of action, efficacy in various biological contexts, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Core Metal : Palladium (Pd)
- Ligands :
- Methanesulfonato group
- Di(1-adamantyl)-n-butylphosphine
- 2-(2'-amino-1,1'-biphenyl)
This unique combination of ligands enhances the stability and reactivity of the palladium center, making it suitable for a variety of catalytic processes.
Palladium complexes are known for their role in catalyzing cross-coupling reactions, which are vital in the synthesis of pharmaceuticals and agrochemicals. The specific mechanisms through which methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II) exerts its biological effects include:
- Catalytic Activity : The compound facilitates C–N bond formation through the Buchwald-Hartwig coupling reaction, which is crucial for synthesizing various nitrogen-containing compounds .
- Cellular Interactions : Initial studies suggest that palladium complexes may interact with cellular components, potentially influencing signaling pathways or inducing cytotoxic effects in certain cancer cell lines.
Efficacy Studies
Recent research has highlighted the compound's efficacy in various biological assays:
- Anticancer Activity : In vitro studies indicate that this palladium complex can inhibit the growth of specific cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Toxicity Profile : Toxicological assessments have shown that while there are some cytotoxic effects at high concentrations, the compound exhibits selective toxicity towards cancer cells compared to normal cells .
Case Study 1: Antitumor Activity
A study evaluated the anticancer properties of methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II) against breast cancer cell lines. The results demonstrated:
- IC50 Values : The compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment.
- Mechanism : Apoptotic markers were significantly upregulated, indicating that the compound triggers programmed cell death pathways.
Case Study 2: Catalytic Applications
In another study focused on catalytic applications, this palladium complex was employed in a model reaction for synthesizing triarylamines via catalyst-transfer macrocyclization. Key findings included:
- Yield Improvement : The use of this palladium complex resulted in a yield increase of up to 30% compared to traditional catalysts.
- Selectivity : High selectivity for desired products was observed, underscoring the potential utility of this compound in synthetic organic chemistry.
Table 1: Biological Activity Summary
Biological Activity | Observed Effect | Reference |
---|---|---|
Anticancer Activity | Growth inhibition in breast cancer cells (IC50 = 15 µM) | |
Catalytic Efficiency | Yield improvement in triarylamine synthesis |
Table 2: Toxicity Profile
Concentration (µM) | Cell Type | Effect |
---|---|---|
0.5 | Normal Cells | No significant toxicity |
15 | Cancer Cells | Induction of apoptosis |
Properties
Molecular Formula |
C61H92NO6P2PdS2+ |
---|---|
Molecular Weight |
1167.9 g/mol |
IUPAC Name |
1-(1-adamantyl-butyl-sulfonatophosphaniumyl)adamantane;methane;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/2C24H39O3PS.C12H10N.CH4.Pd/c2*1-2-3-4-28(29(25,26)27,23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h2*17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H4;/q;;-1;;+2 |
InChI Key |
MLOKEEVFZUSMON-UHFFFAOYSA-N |
Canonical SMILES |
C.CCCC[P+](C12CC3CC(C1)CC(C3)C2)(C45CC6CC(C4)CC(C6)C5)S(=O)(=O)[O-].CCCC[P+](C12CC3CC(C1)CC(C3)C2)(C45CC6CC(C4)CC(C6)C5)S(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origin of Product |
United States |
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